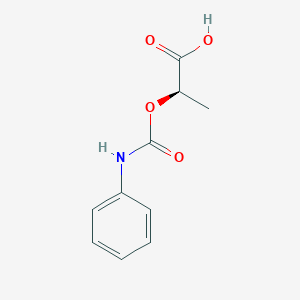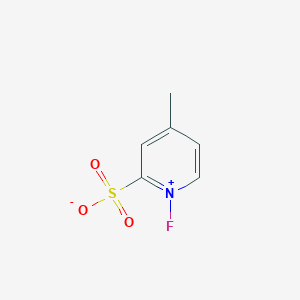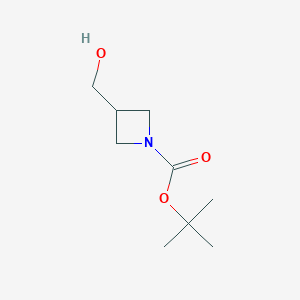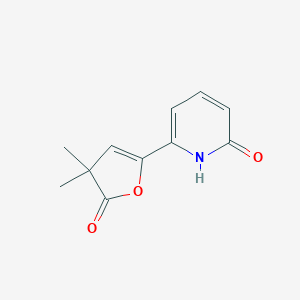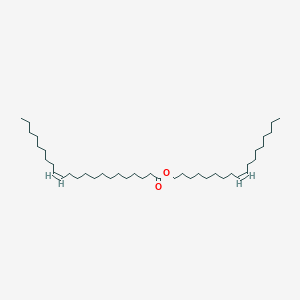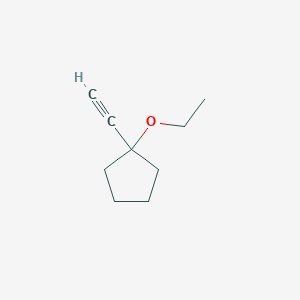
1-Ethynylcyclopentylethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynylcyclopentylethyl ether, also known as ECPE, is an organic compound with the molecular formula C9H12O. It is a colorless liquid that is commonly used in scientific research for its unique properties and applications.
Applications De Recherche Scientifique
1-Ethynylcyclopentylethyl ether has been widely used in scientific research for its unique properties and applications. It is commonly used as a building block in the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Ethynylcyclopentylethyl ether is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophiles in the body and disrupting cellular processes. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting potential anti-cancer properties.
Effets Biochimiques Et Physiologiques
1-Ethynylcyclopentylethyl ether has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Ethynylcyclopentylethyl ether in lab experiments is its unique properties and applications. It is a versatile building block that can be used in the synthesis of a variety of organic compounds. However, one limitation is its potential toxicity and reactivity. It should be handled with care and proper safety precautions should be taken when working with this compound.
Orientations Futures
There are many potential future directions for research on 1-Ethynylcyclopentylethyl ether. One area of interest is its potential anti-cancer properties. Further research is needed to understand the mechanism of action and potential therapeutic applications of this compound. Additionally, research on the synthesis of new compounds using 1-Ethynylcyclopentylethyl ether as a building block could lead to the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of 1-Ethynylcyclopentylethyl ether involves the reaction between 1-chlorocyclopentene and sodium acetylide. The reaction is carried out under anhydrous conditions with the use of a solvent like tetrahydrofuran. The resulting product is purified by distillation to obtain pure 1-Ethynylcyclopentylethyl ether.
Propriétés
Numéro CAS |
147298-23-5 |
|---|---|
Nom du produit |
1-Ethynylcyclopentylethyl ether |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-ethoxy-1-ethynylcyclopentane |
InChI |
InChI=1S/C9H14O/c1-3-9(10-4-2)7-5-6-8-9/h1H,4-8H2,2H3 |
Clé InChI |
RVEFIHNAJMLGKK-UHFFFAOYSA-N |
SMILES |
CCOC1(CCCC1)C#C |
SMILES canonique |
CCOC1(CCCC1)C#C |
Synonymes |
Cyclopentane, 1-ethoxy-1-ethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




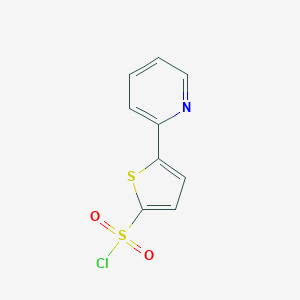
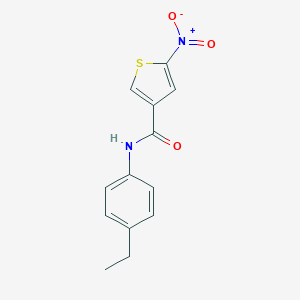
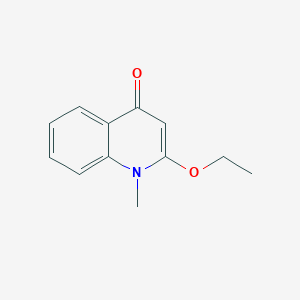
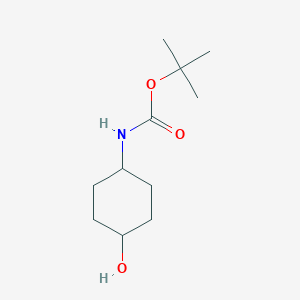
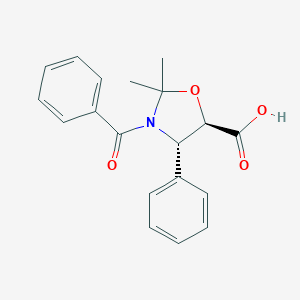
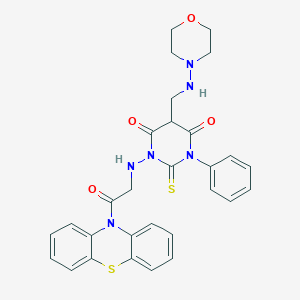
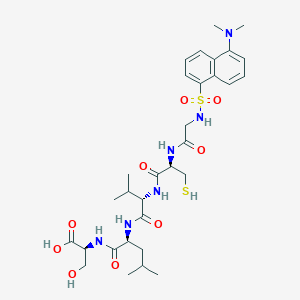
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)
